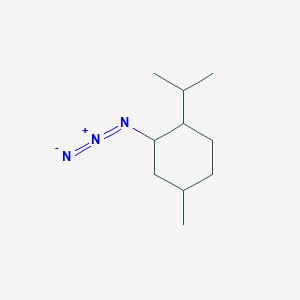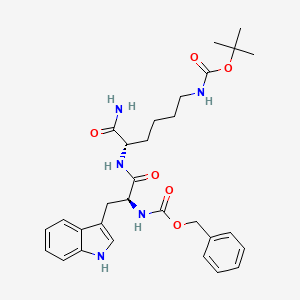
Z-Trp-Lys(Boc)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Trp-Lys(Boc)-NH2 is a synthetic peptide compound that consists of a sequence of amino acids, specifically tryptophan (Trp) and lysine (Lys), with protective groups attached. The Z group (benzyloxycarbonyl) is used to protect the amino group of tryptophan, while the Boc group (tert-butyloxycarbonyl) protects the amino group of lysine. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Trp-Lys(Boc)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc group is used to protect the amino group of lysine during the synthesis. The next step involves the coupling of tryptophan to the lysine residue. The Z group is used to protect the amino group of tryptophan. The final step involves the cleavage of the peptide from the resin and the removal of the protective groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by purification and characterization of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Trp-Lys(Boc)-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: The peptide can be reduced to remove disulfide bonds if present.
Substitution: Protective groups such as Boc and Z can be substituted with other protective groups or removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) are used to remove Boc groups, while basic conditions (e.g., sodium hydroxide) can remove Z groups.
Major Products Formed
Oxidation: Kynurenine and other oxidation products.
Reduction: Reduced peptide with free thiol groups.
Substitution: Deprotected peptide ready for further modifications.
Applications De Recherche Scientifique
Z-Trp-Lys(Boc)-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Z-Trp-Lys(Boc)-NH2 depends on its specific application. In biological systems, it can interact with cellular membranes, proteins, and nucleic acids. The tryptophan residue can intercalate into DNA, while the lysine residue can form electrostatic interactions with negatively charged molecules. These interactions can lead to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Trp-Lys-NH2: Similar structure but without the Boc protective group on lysine.
Boc-Trp-Lys(Boc)-NH2: Similar structure but with an additional Boc group on tryptophan.
Ac-Trp-Lys(Boc)-NH2: Similar structure but with an acetyl group instead of the Z group on tryptophan.
Uniqueness
Z-Trp-Lys(Boc)-NH2 is unique due to its specific combination of protective groups, which provides stability and reactivity during peptide synthesis. The Z group protects the amino group of tryptophan, while the Boc group protects the amino group of lysine, allowing for selective deprotection and modification.
Propriétés
Formule moléculaire |
C30H39N5O6 |
|---|---|
Poids moléculaire |
565.7 g/mol |
Nom IUPAC |
tert-butyl N-[(5S)-6-amino-5-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C30H39N5O6/c1-30(2,3)41-28(38)32-16-10-9-15-24(26(31)36)34-27(37)25(17-21-18-33-23-14-8-7-13-22(21)23)35-29(39)40-19-20-11-5-4-6-12-20/h4-8,11-14,18,24-25,33H,9-10,15-17,19H2,1-3H3,(H2,31,36)(H,32,38)(H,34,37)(H,35,39)/t24-,25-/m0/s1 |
Clé InChI |
FOXYPBFVPQJYCK-DQEYMECFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)

![{[(5-Azidopentyl)oxy]methyl}benzene](/img/structure/B12280175.png)
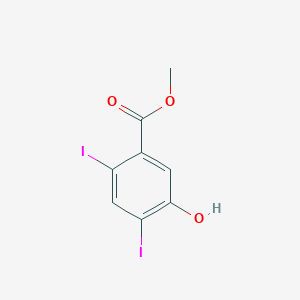

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

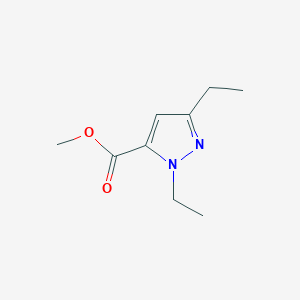
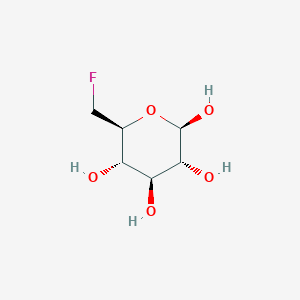
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
